2-Chloro-isonicotinic acid hydrazide

Catalog No.
S664728
CAS No.
58481-04-2
M.F
C6H6ClN3O
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-isonicotinic acid hydrazide

CAS Number

58481-04-2

Product Name

2-Chloro-isonicotinic acid hydrazide

IUPAC Name

2-chloropyridine-4-carbohydrazide

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(11)10-8/h1-3H,8H2,(H,10,11)

InChI Key

MZIIYNBBSHJOLD-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(=O)NN)Cl

Canonical SMILES

C1=CN=C(C=C1C(=O)NN)Cl

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Chromatography

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2-Chloro-isonicotinic acid hydrazide is a chemical compound with the molecular formula C6H6ClN3OC_6H_6ClN_3O and a molecular weight of approximately 186.599 g/mol. It is an analogue of isonicotinic acid hydrazide, featuring a chlorine atom at the 2-position of the isonicotinic acid moiety. The compound is characterized by its hydrazide functional group, which contributes to its reactivity and biological activity. The compound's IUPAC name is 2-amino-6-chloroisonicotinic acid hydrazide, and it has a CAS registry number of 28056-06-6 .

, including:

  • Oxidation: The compound can be oxidized to yield different derivatives.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form isonicotinic acid and hydrazine.
  • Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups .

The biological activity of 2-chloro-isonicotinic acid hydrazide has been studied primarily in the context of its potential as an antitubercular agent. It exhibits activity against Mycobacterium tuberculosis, similar to its parent compound, isoniazid. The compound's mechanism involves inhibition of the synthesis of mycolic acids, essential components of the bacterial cell wall. Additionally, it may possess antioxidant properties and has been investigated for its potential in cancer therapy .

Synthesis of 2-chloro-isonicotinic acid hydrazide can be achieved through several methods:

  • Direct Reaction: Reacting 2-chloroisonicotinic acid with hydrazine hydrate under controlled conditions leads to the formation of the hydrazide.
  • Using Esters: The compound can also be synthesized by reacting an appropriate ester derivative of 2-chloroisonicotinic acid with hydrazine .
  • Acyl Chlorides: Another method involves the use of acyl chlorides derived from isonicotinic acid .

2-Chloro-isonicotinic acid hydrazide has several applications:

  • Pharmaceuticals: Primarily used as an antitubercular agent.
  • Research: Employed in studies investigating new treatments for tuberculosis and potentially other diseases.
  • Chemical Intermediates: Acts as a precursor for synthesizing other bioactive compounds.

Studies on the interactions of 2-chloro-isonicotinic acid hydrazide indicate its potential synergistic effects when used in combination with other antitubercular drugs. Research suggests that it may enhance the efficacy of existing therapies against resistant strains of Mycobacterium tuberculosis. Further investigations into its pharmacokinetics and interactions with metabolic pathways are ongoing to optimize its therapeutic use .

Several compounds share structural similarities with 2-chloro-isonicotinic acid hydrazide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
IsoniazidHydrazide derivative of isonicotinic acidWell-established antitubercular agent
Isonicotinic AcidBase structure without hydrazide groupPrecursor for various derivatives
4-Chloro-isonicotinic Acid HydrazideChlorine at different positionPotentially different biological activities
2-Amino-isonicotinic Acid HydrazideAmino group instead of chlorineVariations in solubility and reactivity

Each compound exhibits unique properties that influence their biological activity and applications, making 2-chloro-isonicotinic acid hydrazide distinct due to its specific chlorine substitution and resultant pharmacological effects.

XLogP3

0.1

LogP

0.11 (LogP)

Other CAS

58481-04-2

Dates

Modify: 2023-08-15

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